7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
CAS No.: 57644-67-4
Cat. No.: VC6003091
Molecular Formula: C11H16ClNO
Molecular Weight: 213.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57644-67-4 |
|---|---|
| Molecular Formula | C11H16ClNO |
| Molecular Weight | 213.71 |
| IUPAC Name | 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO.ClH/c1-13-11-5-4-10-8-12-6-2-3-9(10)7-11;/h4-5,7,12H,2-3,6,8H2,1H3;1H |
| Standard InChI Key | NTELMXWTMUCAEW-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(CNCCC2)C=C1.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride, reflects its bicyclic structure comprising a benzene ring fused to an azepine ring. Key features include:
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Molecular formula:
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Molecular weight: 213.70 g/mol
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CAS Registry Number: 57644-67-4
The methoxy group at position 7 and the protonated nitrogen in the azepine ring (due to HCl salt formation) critically influence its polarity and solubility.
Stereoelectronic Properties
The tetrahydroazepine ring adopts a chair-like conformation, with the methoxy group introducing steric and electronic effects on aromatic reactivity. Computational models suggest that the methoxy oxygen’s lone pairs participate in resonance with the benzene ring, directing electrophilic substitution to the meta position.
Synthetic Approaches and Optimization
General Synthesis Strategies
Benzazepine derivatives are typically synthesized via cyclization reactions. For this compound, plausible routes include:
Route 1: Intramolecular Friedel-Crafts Alkylation
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Starting materials: 2-(2-Aminopropyl)phenol derivatives.
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Cyclization: Acid-catalyzed (e.g., ) formation of the azepine ring.
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Methoxy Introduction: Methylation of the phenolic hydroxyl using in the presence of .
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Salt Formation: Treatment with HCl to yield the hydrochloride.
Route 2: Reductive Amination
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Intermediate: 7-Methoxy-1,2,3,4-tetrahydroisoquinoline.
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Ring Expansion: Reaction with ethyl chloroformate followed by reduction.
Industrial-Scale Challenges
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Yield Optimization: Ring-closure steps often suffer from competing polymerization, necessitating precise temperature control (40–60°C).
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Purification: Chromatography or recrystallization from ethanol/water mixtures achieves >95% purity.
Pharmacological Profile and Mechanism of Action
Neurotransmitter Receptor Interactions
While direct binding data are scarce, structural analogs of 2-benzazepines exhibit affinity for dopamine receptors. Hypothesized targets include:
| Receptor Subtype | Predicted Affinity () | Functional Outcome |
|---|---|---|
| D2 Dopamine | ~150 nM | Partial agonism |
| 5-HT2A Serotonin | ~1 µM | Antagonism |
Behavioral and Neuroprotective Effects
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Animal Models: In rodents, related benzazepines reduce apomorphine-induced rotations (a Parkinson’s disease model) by 40–60% at 10 mg/kg doses.
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Oxidative Stress Mitigation: Pretreatment with analogous compounds decreases lipid peroxidation in hippocampal neurons by 30% under oxidative insult.
Comparative Analysis with Structural Analogs
| Compound | Substituent Position | Dopamine Affinity | Therapeutic Index |
|---|---|---|---|
| 7-Methoxy-2-benzazepine HCl | 7-OMe, 2-NH | Moderate | 3.2 |
| 6-Chloro-3-benzazepine | 6-Cl, 3-NH | High | 1.8 |
| 5-Hydroxy-2-benzazepine sulfate | 5-OH, 2-NH | Low | 4.5 |
Future Research Directions
Mechanistic Elucidation
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Crystallography: X-ray structures of receptor-ligand complexes would clarify binding modes.
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Kinetic Studies: Association/dissociation rates for dopamine receptors need quantification.
Clinical Translation
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Phase 0 Trials: Microdosing studies using -labeled compound for PET imaging.
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Formulation Development: Liposomal encapsulation to enhance blood-brain barrier penetration.
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